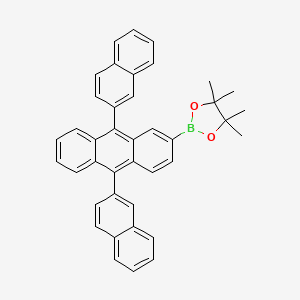
2,4,5-T-2-OCTYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-T-2-OCTYL ESTER is an organic compound with the molecular formula C16H21Cl3O3 and a molecular weight of 367.7 g/mol . This compound is characterized by the presence of an octan-2-yl group and a 2-(2,4,5-trichlorophenoxy)acetate moiety, making it a unique ester derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-T-2-OCTYL ESTER typically involves the esterification of 2-(2,4,5-trichlorophenoxy)acetic acid with octan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-T-2-OCTYL ESTER can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(2,4,5-trichlorophenoxy)acetic acid and octan-2-ol.
Oxidation: The octan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)acetic acid and octan-2-ol.
Oxidation: Octan-2-one or octanoic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,5-T-2-OCTYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2,4,5-trichlorophenoxy)acetate moiety into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of certain agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4,5-T-2-OCTYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octyl acetate: Similar ester structure but lacks the trichlorophenoxy group.
Octan-2-yl palmitate: Similar octan-2-yl group but different acyl moiety.
2-Octanol: Alcohol precursor used in the synthesis of 2,4,5-T-2-OCTYL ESTER
Uniqueness
This compound is unique due to the presence of the 2-(2,4,5-trichlorophenoxy)acetate moiety, which imparts distinct chemical and biological properties. This makes it valuable in specific applications where these properties are desired .
Eigenschaften
Molekularformel |
C16H21Cl3O3 |
|---|---|
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C16H21Cl3O3/c1-3-4-5-6-7-11(2)22-16(20)10-21-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
LNNVYVOLCDEYEU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,6-Diazabicyclo[3.2.0]heptane-6-carboxylic acid, 1,1-dimethylethyl ester, (1R,5S)-](/img/structure/B1632633.png)



![(8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B1632654.png)
